1-(2,6-difluorobenzenesulfonyl)-3-[(prop-2-yn-1-yloxy)methyl]piperidine
Description
1-(2,6-Difluorobenzenesulfonyl)-3-[(prop-2-yn-1-yloxy)methyl]piperidine (CAS: 1251558-57-2) is a synthetic piperidine derivative characterized by a 2,6-difluorobenzenesulfonyl group at position 1 and a propargyl ether moiety at position 3 of the piperidine ring. The propargyl ether introduces alkyne functionality, which may confer reactivity useful in click chemistry or covalent binding applications. Safety guidelines emphasize handling precautions due to the compound’s sensitivity to heat and ignition sources .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(prop-2-ynoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3S/c1-2-9-21-11-12-5-4-8-18(10-12)22(19,20)15-13(16)6-3-7-14(15)17/h1,3,6-7,12H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKDNSSFNBNJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)S(=O)(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,6-difluorobenzenesulfonyl)-3-[(prop-2-yn-1-yloxy)methyl]piperidine is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : 1-(2,6-difluorobenzenesulfonyl)-3-[(prop-2-yn-1-yloxy)methyl]piperidine
- Molecular Formula : C13H14F2N2O3S
- Molecular Weight : 318.32 g/mol
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the difluorobenzenesulfonyl group suggests potential activity as an inhibitor of certain enzymes involved in metabolic pathways.
Antiproliferative Activity
A study investigating fluorinated piperidine derivatives reported that compounds with similar structural motifs exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. Specifically, derivatives were tested against breast, colon, and lung cancer cell lines, showing promising results in inhibiting cell growth .
Enzyme Inhibition
In vitro studies have demonstrated that related piperidine derivatives exhibit inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase (AChE). For instance, one study found that certain piperidine derivatives displayed competitive inhibition against α-glucosidase, which is crucial for glucose metabolism management . This suggests potential applications in treating diabetes and related metabolic disorders.
Antioxidant Activity
Research has also highlighted the antioxidant properties of piperidine derivatives. The ability to scavenge free radicals and reduce oxidative stress is significant for preventing cellular damage and may contribute to the therapeutic efficacy of these compounds in various diseases .
Case Study 1: Anticancer Activity
In a lead finding program, a series of fluorinated piperidine derivatives were synthesized and evaluated for their anticancer properties. Among them, one compound demonstrated the highest antiproliferative activity against breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics . This indicates its potential as a novel anticancer agent.
Case Study 2: Diabetes Management
Another study focused on the antidiabetic effects of synthesized piperidine derivatives using STZ-induced diabetic rat models. Compounds showed notable reductions in blood glucose levels compared to controls, supporting their role as potential therapeutic agents for diabetes management .
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substituents. Below is a comparative analysis with key analogues:
Key Observations :
- Reactivity : The propargyl ether distinguishes the target compound from analogues with alkyl or aryl groups, enabling click chemistry applications or covalent modification of proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
